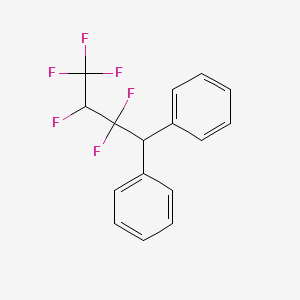
Benzene, 1,1'-(2,2,3,4,4,4-hexafluorobutylidene)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,1’-(2,2,3,4,4,4-hexafluorobutylidene)bis- is a fluorinated aromatic compound. This compound is characterized by the presence of a hexafluorobutylidene group linking two benzene rings. The incorporation of fluorine atoms imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(2,2,3,4,4,4-hexafluorobutylidene)bis- typically involves the reaction of hexafluorobutylidene with benzene derivatives under controlled conditions. One common method is the nucleophilic aromatic substitution reaction, where hexafluorobutylidene is introduced to a benzene ring in the presence of a strong base such as cesium carbonate in acetonitrile . The reaction is usually carried out at room temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions using automated reactors. The process is optimized for high efficiency and minimal by-products. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity Benzene, 1,1’-(2,2,3,4,4,4-hexafluorobutylidene)bis-.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,1’-(2,2,3,4,4,4-hexafluorobutylidene)bis- undergoes various chemical reactions, including:
Electrophilic Substitution: The presence of fluorine atoms makes the benzene rings less reactive towards electrophilic substitution compared to non-fluorinated benzene.
Nucleophilic Substitution: The compound can undergo nucleophilic aromatic substitution, especially at positions ortho and para to the hexafluorobutylidene group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability imparted by the fluorine atoms.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (Cl2, Br2) in the presence of a Lewis acid (FeCl3, AlCl3) can be used.
Nucleophilic Substitution: Strong bases like cesium carbonate in polar aprotic solvents (e.g., acetonitrile) are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution may yield halogenated derivatives, while nucleophilic substitution can introduce various functional groups onto the benzene rings.
Scientific Research Applications
Benzene, 1,1’-(2,2,3,4,4,4-hexafluorobutylidene)bis- has several scientific research applications:
Mechanism of Action
The mechanism of action of Benzene, 1,1’-(2,2,3,4,4,4-hexafluorobutylidene)bis- involves its interaction with molecular targets through its fluorinated aromatic rings. The hexafluorobutylidene group enhances the compound’s stability and resistance to chemical degradation. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s behavior in various environments .
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,1’-(1,2-ethanediyl)bis-: Similar structure but with an ethanediyl group instead of hexafluorobutylidene.
Benzene, 1,1’-(1,1,2,2-tetramethyl-1,2-ethanediyl)bis-: Contains a tetramethyl-ethanediyl group, differing in the number and type of substituents.
1,3-Bis(4-fluorobenzoyl)benzene: Another fluorinated benzene derivative with different functional groups.
Uniqueness
Benzene, 1,1’-(2,2,3,4,4,4-hexafluorobutylidene)bis- is unique due to the presence of the hexafluorobutylidene group, which imparts exceptional stability, chemical resistance, and unique reactivity patterns compared to other similar compounds.
Properties
CAS No. |
89185-52-4 |
|---|---|
Molecular Formula |
C16H12F6 |
Molecular Weight |
318.26 g/mol |
IUPAC Name |
(2,2,3,4,4,4-hexafluoro-1-phenylbutyl)benzene |
InChI |
InChI=1S/C16H12F6/c17-14(16(20,21)22)15(18,19)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-14H |
InChI Key |
YAJXSSPIPSFWHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C(C(F)(F)F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















